molecular formula C13H17NO2 B2820373 N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411267-85-9

N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide

Cat. No. B2820373
CAS RN: 2411267-85-9
M. Wt: 219.284
InChI Key: IZALKTFMUDMRDA-UHFFFAOYSA-N
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Description

“N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide” is an organic compound containing an oxirane (epoxide) group and a carboxamide group. The presence of these functional groups suggests that it could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the three-membered ring of the oxirane group and the polar carboxamide group. The propan-2-ylphenyl group is a bulky, hydrophobic group that could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Oxiranes are highly reactive due to the ring strain of the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles. The carboxamide group can participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the polar carboxamide group could contribute to its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. For instance, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promising activity in a particular area (such as medicinal chemistry or materials science), future research could focus on optimizing its properties for that application .

properties

IUPAC Name

N-[(3-propan-2-ylphenyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)11-5-3-4-10(6-11)7-14-13(15)12-8-16-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALKTFMUDMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CNC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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